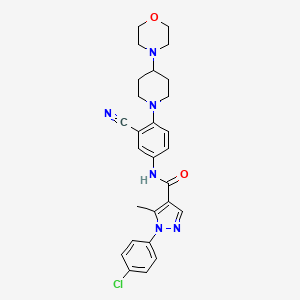

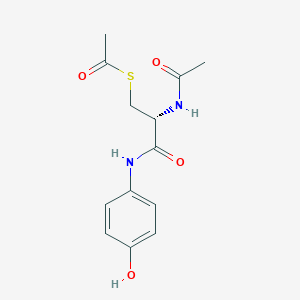

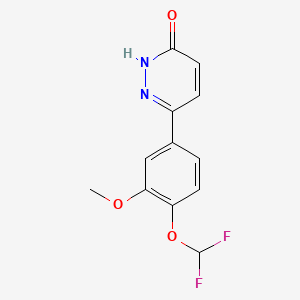

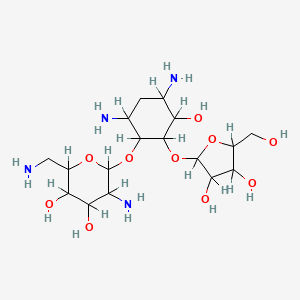

![molecular formula C20H15FN2O6S4 B1683687 2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid CAS No. 603987-59-3](/img/structure/B1683687.png)

2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid

Descripción general

Descripción

TY-51469 is a Chymase inhibitor TY-51469 in therapy of inflammatory bowel disease. TY-51469 showed IC50s for simian and human chymases of 0.4 and 7.0 nM, respectively. TY-51469 might ameliorate the progression of DSS-induced colitis possibly by increasing the expression of Tregs and cytokines.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

Synthesis of Thiourea and Fused Pyrimidine Derivatives : Research by El-Gaby et al. (2002) explored the synthesis of various derivatives containing sulfonamido moieties, including thioureas and fused thiopyrimidines, through interactions involving compounds related to 2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid (El-Gaby, Micky, Taha, & El-Sharief, 2002).

Thiophene Derivative Synthesis : Gewald et al. (1988) investigated the synthesis of 2,3-heterocondensed thiophenes from substituted 2-aminothiophen-3-thiole, a process relevant to the synthesis of compounds similar to the one (Gewald, Hain, & Madlenscha, 1988).

Synthesis of Benzo[b]thiophen Derivatives : Research by Campaigne and Neiss (1965) focused on the synthesis of various benzo[b]thiophen derivatives, which are structurally related to the compound of interest (Campaigne & Neiss, 1965).

Photophysical and Electrochemical Properties

Photochemical Degradation Study : Andersson and Bobinger (1996) studied the photochemical degradation of crude oil components, including benzothiophenes, which can provide insights into the behavior of similar compounds under environmental conditions (Andersson & Bobinger, 1996).

Study on Conductivity of PEDOT : Tan et al. (2016) explored the modification of PEDOT:PSS with halobenzoic acids, including fluorobenzoic acid, which is structurally related to the compound . This research is significant for understanding the material science applications of similar compounds (Tan, Zhou, Ji, Huang, & Chen, 2016).

Biological Activity and Applications

Antimicrobial Activity Study : Jagtap et al. (2010) synthesized and screened benzothiazole derivatives comprising sulfonamido thiazole, similar to the compound of interest, for antimicrobial activity. This indicates potential applications in pharmacology and biomedicine (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Aldose Reductase Inhibitors with Antioxidant Activity : Alexiou and Demopoulos (2010) researched benzenesulfonamides as aldose reductase inhibitors, a category to which the compound may belong, highlighting its potential in treating diabetic complications (Alexiou & Demopoulos, 2010).

Propiedades

IUPAC Name |

2-[4-[(5-fluoro-3-methyl-1-benzothiophen-2-yl)sulfonylamino]-3-methylsulfonylphenyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O6S4/c1-10-13-8-12(21)4-6-16(13)31-20(10)33(28,29)23-14-5-3-11(7-17(14)32(2,26)27)18-22-15(9-30-18)19(24)25/h3-9,23H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRCULCCRGSSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)NC3=C(C=C(C=C3)C4=NC(=CS4)C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

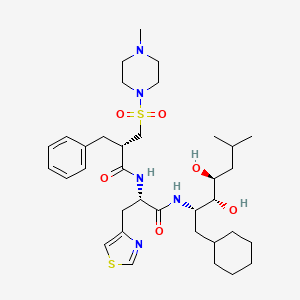

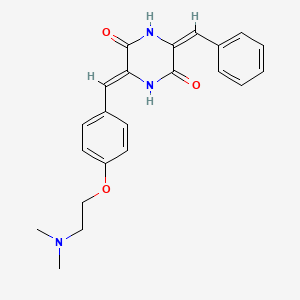

![(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1683609.png)